molecular formula C10H15N B1312409 N,4-diethylaniline CAS No. 4960-26-3

N,4-diethylaniline

Cat. No. B1312409
CAS RN: 4960-26-3
M. Wt: 149.23 g/mol
InChI Key: FULYIGBEGXLDLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of N,4-diethylaniline is 149.2328 . The IUPAC Standard InChI is InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 . The IUPAC Standard InChIKey is GGSUCNLOZRCGPQ-UHFFFAOYSA-N . The CAS Registry Number is 91-66-7 .


Physical And Chemical Properties Analysis

N,4-diethylaniline is insoluble in water . It has a flash point of 185°F . It is strongly corrosive and irritating to skin, eyes, and mucous membranes .

Scientific Research Applications

Reactivity Patterns and Radical Cations

N,N-Dimethylaniline and N,N-diethylaniline react with Cu2+ to form amine radical cations, which in the absence of nucleophiles dimerize to give tetraalkylbenzidines. This dimerization can be monitored by absorption spectroscopy. In the presence of nucleophiles, these radical cations undergo nucleophilic substitution to yield para-substituted dialkylanilines in good yields (Kirchgessner, Sreenath, & Gopidas, 2006).

Corrosion Inhibition

A Schiff base derivative with two pyridine rings and two benzene rings, 4-(((4-(bis(pyridin-2-ylmethyl) amino) phenyl) imino) methyl)-N,N-diethylaniline, has been synthesized and proven to be an effective corrosion inhibitor. It demonstrates mixed-type inhibition and adheres to the Langmuir adsorption isotherm. Surface analysis and quantum chemical calculations have established its efficiency and adsorption behavior (Ji et al., 2016).

Chemical Ionization and Protonation

The protonation of N-alkylanilines, including N,N-diethylaniline, has been studied using different chemical ionization methods. It reveals significant insights into the molecular behavior and fragmentation patterns of these compounds (Harrison & Tu, 2000).

Catalytic Synthesis

N,N-diethylaniline has been synthesized under various conditions, with different catalysts like tetraethyl ammonium hydroxide and tetramethy ammonium hydroxide. The studies include the optimization of reaction conditions and the exploration of the effects of various factors on the yield of the product https://consensus.app/papers/study-phase-transfer-synthesis-ndiethylaniline-chun/c3cff0c7f7745148ba7706e90869b28f/?utm_source=chatgpt" target="_blank">(Qing-wei, 2003; Chun, 2006)

Photophysical Properties and Dye Synthesis

N,N-diethylaniline has been used in the synthesis of photoactive azoimine dyes. The structural and photophysical behaviors of these compounds have been comprehensively analyzed, indicating their potential in various applications, including those involving organic non-linear optical (NLO) characters (Yoopensuk et al., 2012).

Infrared Spectroscopy

The vibrational overtone spectra of N,N-diethylaniline have been studied using local mode models, providing detailed insights into its structural and electron interaction dynamics (Shaji, Eappen, Rasheed, & Nair, 2004).

Safety And Hazards

N,4-diethylaniline is moderately toxic by inhalation, absorption, and ingestion . It can cause damage to organs through prolonged or repeated exposure . It may be fatal if inhaled, swallowed, or absorbed through the skin . Exposure can cause nausea, dizziness, headache, damage to the eyes, and blood effects .

properties

IUPAC Name

N,4-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULYIGBEGXLDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423923
Record name N-ethyl-p-Ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-diethylaniline

CAS RN

4960-26-3
Record name N-ethyl-p-Ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AR Katritzky, R Murugan, M Siskin… - Energy & …, 1990 - ACS Publications
reaction or little conversion. In phosphoric acid (10%) the anilines underwent denitrogenation to give phenols. Friedel-Crafts type alkylations and dealkylations were observed for alkyl-…
Number of citations: 10 pubs.acs.org
BRT Simoneit - Marine Hydrothermal Systems and the Origin of Life …, 1992 - Springer
The discovery in 1977 of active hydrothermal venting and associated mineralization at the seafloor spreading center of the Galapagos (Corliss et al., 1979) initiated extensive surveys of …
Number of citations: 49 link.springer.com
AR Katritzky, DA Nichols, M Siskin, R Murugan… - Chemical …, 2001 - ACS Publications
An early objective of our studies was to define the behavior of the common single-carbon functional groups attached to benzenoid or heteroaromatic rings. Analysis of the 3-pyridyl family…
Number of citations: 302 pubs.acs.org
AK Guin, S Pal, S Chakraborty… - The Journal of …, 2023 - ACS Publications
A Ru(II)-catalyzed efficient and selective N-alkylation of amines by C1–C10 aliphatic alcohols is reported. The catalyst [Ru(L 1a )(PPh 3 )Cl 2 ] (1a) bearing a tridentate redox-active azo-…
Number of citations: 4 pubs.acs.org
NG Holm - 1992 - Springer
Untitled Page 1 Page 2 MARINE HYDROTHERMAL SYSTEMS AND THE ORIGIN OF LIFE Report o/SCOR Working Group 91 Edited by DrN.G.HOLM Dept. of Geology and …
Number of citations: 186 link.springer.com

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